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molecular formula C10H9IN2S B8430736 8H-Indeno[1,2-d]thiazol-2-ylamine hydroiodide

8H-Indeno[1,2-d]thiazol-2-ylamine hydroiodide

Cat. No. B8430736
M. Wt: 316.16 g/mol
InChI Key: PKJLOKWROSJRTD-UHFFFAOYSA-N
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Patent
US07407977B2

Procedure details

To a mixture of Indeno[1,2-d]thiazol-2-ylamine hydroiodide 1a (100 mg; 0.32 mmol) in pyridine (2 mL) was added benzoyl chloride (0.12 mL; 0.96 mmol) dropwise. The mixture was then agitated at 80° C. in a sealed tube overnight. The mixture was allowed to cool to room temperature and the solvent removed in vacuo. The residue was taken up into ethyl acetate and the extract allowed to stir with 2M sodium carbonate solution for 2 hours at room temperature. The organic layer was then washed with brine solution, dried over sodium sulfate and concentrated in vacuo. The crude product was chromatographed on silica gel (eluent: 10% ethyl acetate/hexanes to 40% ethyl acetate gradient) to provide 53 mg of N-(8H-Indeno[1,2-d]thiazol-2-yl)-benzamide 2. EI-HRMS m/e calcd for C17H12N2OS 292.0670, found 292.0666.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.12 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
I.[S:2]1[C:6]2[CH2:7][C:8]3[CH:9]=[CH:10][CH:11]=[CH:12][C:13]=3[C:5]=2[N:4]=[C:3]1[NH2:14].[C:15](Cl)(=[O:22])[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>N1C=CC=CC=1>[S:2]1[C:6]2[CH2:7][C:8]3[CH:9]=[CH:10][CH:11]=[CH:12][C:13]=3[C:5]=2[N:4]=[C:3]1[NH:14][C:15](=[O:22])[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1 |f:0.1|

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
I.S1C(=NC2=C1CC=1C=CC=CC12)N
Name
Quantity
2 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
0.12 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The mixture was then agitated at 80° C. in a sealed tube overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
STIRRING
Type
STIRRING
Details
to stir with 2M sodium carbonate solution for 2 hours at room temperature
Duration
2 h
WASH
Type
WASH
Details
The organic layer was then washed with brine solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was chromatographed on silica gel (eluent: 10% ethyl acetate/hexanes to 40% ethyl acetate gradient)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
S1C(=NC2=C1CC=1C=CC=CC12)NC(C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 53 mg
YIELD: CALCULATEDPERCENTYIELD 56.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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